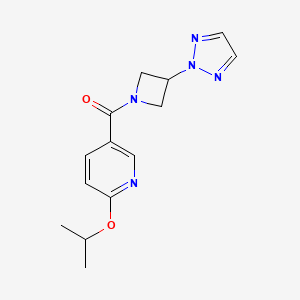
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone are likely to be enzymes and receptors in the biological system . The triazole compounds, which this compound is a part of, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound this compound interacts with its targets by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound this compound may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation . It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various enzymes and receptors . For instance, its inhibition of AChE and BuChE activities could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability in both acidic and basic conditions enhances its versatility in different biological environments . Furthermore, its strong dipole moment and hydrogen bonding ability can influence its interaction with biomolecular targets in different environmental conditions .
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVFPNGUSYWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)
![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)
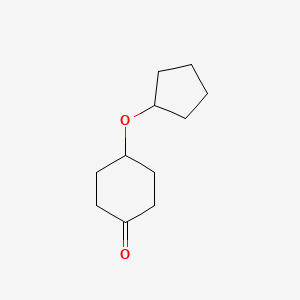
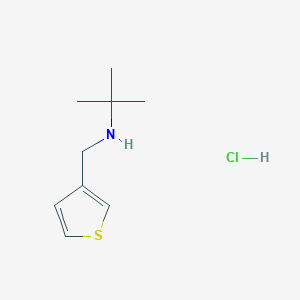
![4-phenyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)oxane-4-carboxamide](/img/structure/B2711257.png)
![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)
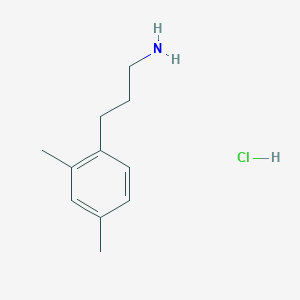
![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)
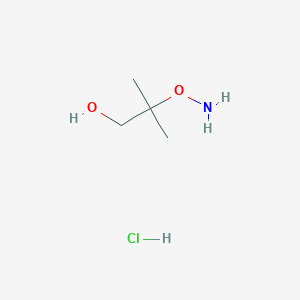
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-4-formyl-8a-[(2S,3R,4S,5R,6R)-4-hydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2711266.png)
![3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)
![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)

